3-(2,3-二氟苯基)氮杂环丁烷-3-醇

描述

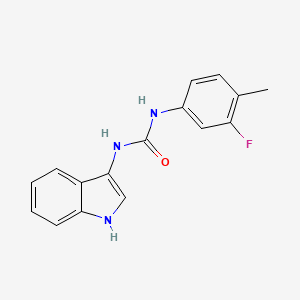

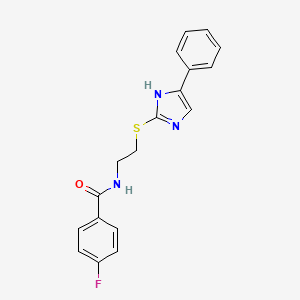

Azetidin-3-ol derivatives, such as 3-(2,3-Difluorophenyl)azetidin-3-ol, are part of a broader class of compounds known as azetidines, which are four-membered cyclic lactams (beta-lactams). These compounds are recognized for their utility as building blocks in the synthesis of a wide range of organic molecules, leveraging the strain energy associated with their structure. They are particularly noted for their applications in the synthesis of beta-lactam antibiotics and various other biologically significant compounds that do not contain the beta-lactam ring .

Synthesis Analysis

The synthesis of azetidine derivatives often involves the use of beta-lactam synthons. For instance, azetidin-2-ones, which are closely related to the compound of interest, can be synthesized from amino acids through the formation of diazo ketones, which then react with nucleophiles to yield a variety of azetidine-containing amino-alcohol and amino-acid derivatives . Additionally, azetidines can be synthesized by iron-catalyzed thiol alkylation with N-Cbz azetidinols, demonstrating the versatility of azetidine derivatives in drug discovery programs .

Molecular Structure Analysis

The molecular structure of azetidine derivatives has been studied using techniques such as X-ray crystallography. For example, the crystal and molecular structure of 1-(diphenylmethyl)azetidin-3-ol, a compound with a similar core structure to 3-(2,3-Difluorophenyl)azetidin-3-ol, has been determined, revealing a puckered four-membered ring and a network of intermolecular hydrogen bonds that stabilize the structure .

Chemical Reactions Analysis

Azetidine derivatives participate in a variety of chemical reactions. They can be transformed into different functionalized compounds, such as aminopropanes, oxazinan-2-ones, aziridines, and dioxan-2-ones, through reactions with chlorides and other reagents . Furthermore, azetidines can undergo rearrangements to form aziridines and other heterocyclic compounds, demonstrating their reactivity and potential as intermediates in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their strained ring structure and substituents. For instance, the introduction of halogen atoms, such as in 3,3-dihalogenoazetidin-2-ones, can lead to stereospecific synthesis and chiral recognition, which are important for their biological activity and potential as pharmaceutical agents . The presence of electron-withdrawing groups, such as trifluoromethyl groups, can also affect the reactivity and stability of these compounds .

科学研究应用

药物化学中的合成与转化

功能化 β-氨基酸衍生物(包括那些结构类似于 3-(2,3-二氟苯基)氮杂环丁烷-3-醇的衍生物)的合成和转化由于其生物学重要性,在药物研究中具有重要意义。各种复分解反应被用于环状 β-氨基酸的合成和进一步功能化,从而产生新型的分子实体。这种方法在合成和药物化学中对于开发功能化衍生物至关重要,展示了这些方法的多功能性、鲁棒性和效率。此类合成路线可选择性地、立体控制地获得功能化氮杂环酮和 β-氨基酸衍生物,这是创建新型治疗剂的基础 (Kiss、Kardos、Vass 和 Fülöp,2018)。

抗氧化活性与环境影响

对多氟烷基化学物质的微生物降解的综述阐明了与 3-(2,3-二氟苯基)氮杂环丁烷-3-醇相关的物质的环境归宿和毒理效应。了解这些化学物质的可生物降解性和转化对于评估它们对生态系统和人类健康的影响至关重要。多氟烷基物质的环境持久性和它们降解为全氟烷基酸的潜力突出了对它们在各种环境中的行为和影响进行全面研究的必要性 (Liu 和 Avendaño,2013)。

属性

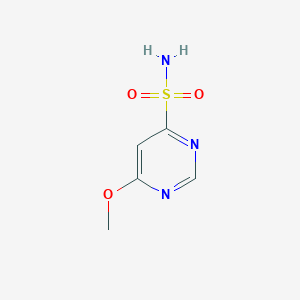

IUPAC Name |

3-(2,3-difluorophenyl)azetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c10-7-3-1-2-6(8(7)11)9(13)4-12-5-9/h1-3,12-13H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNDOAYWHUWALP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=C(C(=CC=C2)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

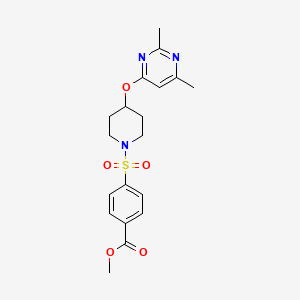

![(2-Fluorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2521196.png)

![(Z)-ethyl 2-methyl-4-(((4-methylpiperazin-1-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2521203.png)

![1-[4-(1,2-Oxazol-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2521204.png)

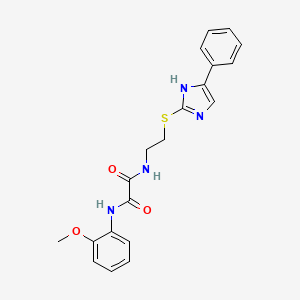

![[(3R,4S)-4-Ethoxy-1-(4-nitrophenyl)sulfonylpyrrolidin-3-yl]methanamine](/img/structure/B2521205.png)

![(2Z)-2-[(3,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2521209.png)

![N-(2-fluorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2521212.png)